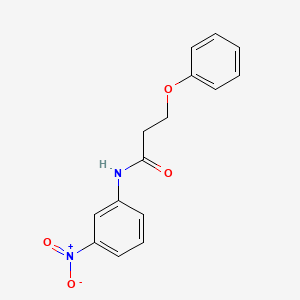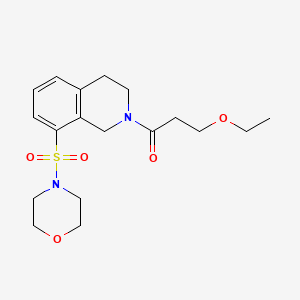
N-(3-nitrophenyl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-nitrophenyl)-3-phenoxypropanamide and related compounds often involves nucleophilic substitution reactions, condensation, and amide formation. For instance, Gholivand et al. (2009) described the synthesis of a similar compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, by reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, showcasing a method that could potentially be adapted for N-(3-nitrophenyl)-3-phenoxypropanamide synthesis (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).
Molecular Structure Analysis
Crystal structure determination and spectroscopic techniques such as NMR and FTIR are pivotal in analyzing the molecular structure of N-(3-nitrophenyl)-3-phenoxypropanamide. For a related compound, the crystal structure revealed three symmetry-independent disordered molecules connected via intermolecular hydrogen bonds, providing insight into the molecular conformation and interactions that could be expected for N-(3-nitrophenyl)-3-phenoxypropanamide as well (Gholivand et al., 2009).
Chemical Reactions and Properties
N-(3-nitrophenyl)-3-phenoxypropanamide's functional groups make it a candidate for various chemical reactions, including nucleophilic addition, substitution reactions, and more. For example, Argilagos et al. (1998) explored the desulfurization of a similar nitro compound, leading to the formation of an intermediate with significant implications for understanding the chemical behavior of N-(3-nitrophenyl)-3-phenoxypropanamide in similar contexts (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure provide crucial information about how N-(3-nitrophenyl)-3-phenoxypropanamide behaves under different conditions. Saeed, Hussain, and Flörke (2008) detailed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with structural similarities, highlighting the importance of intermolecular hydrogen bonding and molecular geometry in determining physical properties (Saeed, Hussain, & Flörke, 2008).
Scientific Research Applications
Electrochemical Sensors and Material Science
EDTA-modified glassy carbon electrodes incorporating nitrophenyl-based compounds have been developed for potential use as metal sensors. The preparation involves electrochemical reduction and surface synthesis techniques, aiming to detect metal ions such as Pb 2+ through complexation on the electrode surface (Üstündağ & Solak, 2009).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including nitro substituents, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into how electron-withdrawing and electron-donating groups influence inhibition efficiency, with computational and experimental approaches revealing the adsorption behaviors and molecular interactions at play (Mishra et al., 2018).
Agricultural Chemistry
The effect of nitrous oxide on postharvest decay of grapes and its interaction with the phenylpropanoid pathway has been investigated, showing that while N2O does not directly inhibit Botrytis cinerea, it enhances disease resistance by affecting key metabolic pathways in grapes (Xu et al., 2019).
Organic Synthesis and Biological Applications
The synthesis of bisamides from 4-(4-nitrophenoxy)aniline and their antioxidant, DNA binding, and density functional studies have been carried out. This research contributes to the understanding of structure-property relationships and the biological potential of nitrophenyl-based compounds (Fatima et al., 2021).
properties
IUPAC Name |
N-(3-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(9-10-21-14-7-2-1-3-8-14)16-12-5-4-6-13(11-12)17(19)20/h1-8,11H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBIGOREKFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)
![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)